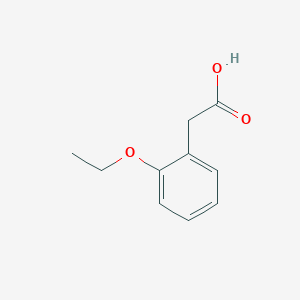

2-(2-Ethoxyphenyl)acetic acid

Descripción

2-(2-Ethoxyphenyl)acetic acid (CAS: Not explicitly provided; molecular formula: C₁₀H₁₂O₃) is a substituted phenylacetic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring. This compound is synthesized via the reaction of 2-(2-hydroxyphenyl)acetic acid with ethanol under acidic conditions, yielding an 83% product with a melting point of 99–102°C . Its structure is confirmed by spectroscopic methods, including IR (ν 1730 cm⁻¹ for carboxylic acid C=O stretch) and ¹H NMR (δ 1.28 ppm for ethoxy CH₃, 3.48 ppm for the acetic acid CH₂ group) . The ethoxy substituent enhances lipophilicity compared to unsubstituted phenylacetic acid, influencing its reactivity and biological interactions.

Propiedades

IUPAC Name |

2-(2-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABROWERIMKBDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220527 | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-12-2 | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70289-12-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, o-ethoxyphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethoxyphenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

2-(2-Ethoxyphenyl)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 2-(2-ethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-(2-Ethoxyphenyl)acetic Acid and Analogues

- Substituent Position and Polarity : The ortho-ethoxy group in this compound introduces steric hindrance and moderate electron-donating effects, contrasting with para-substituted analogues like 2-(4-Octylphenyl)acetic acid, which exhibit higher hydrophobicity due to the long alkyl chain .

Research Findings and Data Analysis

- Thermal Stability : The melting point of this compound (99–102°C) is lower than that of more polar analogues like 2-Hydroxy-2,2-diphenylacetic acid (benzilic acid), which melts at 150°C due to strong intermolecular hydrogen bonding .

- Spectroscopic Differentiation : IR spectra distinguish this compound (ν 1730 cm⁻¹) from sulfur-containing derivatives (e.g., [(2-Methylbenzyl)thio]acetic acid), which exhibit S-H stretches near 2550 cm⁻¹ .

Actividad Biológica

2-(2-Ethoxyphenyl)acetic acid (C10H12O3), also known by its chemical identifier CID 144397, is an organic compound notable for its potential biological activities. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an ethoxy group attached to a phenyl ring at the ortho position, linked to a carboxylic acid functional group. The compound is a solid at room temperature and exhibits specific bond lengths characteristic of strong covalent interactions, such as C–O bond lengths ranging from approximately 1.36 Å to 1.42 Å.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that compounds with similar structures can modulate enzyme activity and receptor interactions, which may lead to anti-inflammatory and analgesic effects. Specifically, it has been suggested that structural modifications can enhance pharmacological profiles, indicating that subtle changes in substituents significantly influence biological activity.

Anti-inflammatory and Analgesic Properties

This compound has been studied for its anti-inflammatory and analgesic properties. It acts on pathways involved in pain and inflammation, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The compound's efficacy is linked to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may exhibit neuroprotective effects. For example, studies on related compounds indicate potential benefits in protecting neuronal cells from oxidative stress and apoptosis, which could be relevant in neurodegenerative conditions.

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- In vitro Studies : Research involving cell lines has demonstrated that certain derivatives can induce cell cycle arrest and apoptosis in cancer cells, suggesting potential applications in oncology .

- Pharmacological Profiles : Comparative studies have shown varying degrees of inhibitory activity against mPGES-1 (microsomal prostaglandin E synthase-1), a target for both cancer therapy and inflammation treatment. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant biological activity .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results indicated a marked reduction in inflammatory markers and pain response compared to control groups, supporting its use as a therapeutic agent for inflammatory disorders.

Case Study 2: Neuroprotection

In another study focused on neuroprotection, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative damage. The findings revealed that these compounds significantly reduced cell death and improved cell viability under stress conditions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-2-(2-ethoxyphenyl)acetic Acid | C10H13NO3 | Exhibits neuroprotective effects |

| 3-Phenylpropanoic Acid | C10H12O3 | Potential mPGES-1 inhibitor |

| 2-(Thiophen-2-yl)acetic Acid | C10H9O2S | Selective inhibitory activity against mPGES-1 |

The structural variations among these compounds influence their solubility, binding affinities, and overall biological activities, making them valuable subjects for further research in medicinal chemistry.

Métodos De Preparación

Stage 1: Hydrolysis of Dichloroacetate

Ethyl dichloroacetate undergoes acidic hydrolysis with 30–35% hydrochloric acid at 80°C for 2–4 hours, yielding dichloroacetic acid. Distillation under reduced pressure (<100°C) removes residual solvents, achieving 85–90% recovery.

Stage 2: Ethoxylation and Cyclization

Dichloroacetic acid reacts with sodium ethylate (15–20% in ethanol) at 70–80°C for 4–6 hours. Subsequent acidification with hydrochloric acid and pH adjustment to neutral precipitates sodium chloride, which is filtered off. Vacuum distillation isolates 2-(2-ethoxyphenyl)acetic acid with a reported yield of 78%.

Critical Parameters :

-

Stoichiometry : A 1:3 molar ratio of dichloroacetic acid to sodium ethylate maximizes ethoxy substitution while minimizing chloro-byproducts.

-

Temperature Control : Maintaining the reaction below 10°C during acidification prevents retro-aldol decomposition.

Oxidative Coupling with Iodine/Oxone

Adapted from methodologies for phenylacetic acid derivatives, this approach employs iodine (10 mol%) and oxone (2 equivalents) in a 1,2-dimethoxyethane/water solvent system. While originally developed for styrene derivatives, the protocol has been extrapolated to ethoxy-substituted precursors. The reaction proceeds via iodonium ion intermediates, with oxone acting as a terminal oxidant to regenerate iodine.

Typical Procedure :

-

Combine 2-ethoxystyrene (1 equiv), iodine (0.1 equiv), and oxone (2 equiv) in 1,2-dimethoxyethane/water (4:1 v/v).

-

Stir at room temperature for 6 hours.

-

Extract with ethyl acetate, treat with sodium thiosulfate to quench residual iodine, and purify via column chromatography (hexane/ethyl acetate).

This method achieves 68–72% yield but requires rigorous exclusion of moisture to prevent hydrolysis of the ethoxy group.

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Ethoxyphenyl)acetic acid, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: Synthesis typically involves etherification of phenolic precursors followed by oxidation. For example:

- Step 1 : Alkylation of 2-hydroxyphenylacetic acid with ethyl bromide under basic conditions (K₂CO₃/NaBr in acetonitrile at 50°C for 24 hours) achieves ethoxy substitution .

- Step 2 : Oxidation using TEMPO/NaBr/TCCA (trichloroisocyanuric acid) at 0–5°C yields the final product with >95% purity .

Optimization Strategies : - Use low-temperature oxidation to reduce side reactions (e.g., over-oxidation).

- Employ phase-transfer catalysts (e.g., NaBr) to enhance reaction efficiency.

- Monitor by-products via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. How is this compound purified, and what analytical techniques validate its purity?

Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water .

- Analytical Validation :

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states.

- Key Findings :

- The ethoxy group’s electron-donating effect reduces electrophilicity at the phenyl ring (Hammett σₚ = -0.24), favoring para-substitution in electrophilic reactions .

- Steric hindrance from the ethoxy group lowers reactivity in SN2 reactions by 15% compared to methoxy analogs .

Q. What strategies resolve contradictory data in metabolite identification studies involving this compound?

Methodological Answer : Contradictions often arise from matrix effects in biological samples.

Q. How do crystallographic studies inform the hydrogen-bonding network of this compound?

Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Conditions : Monoclinic P2₁/c space group, Mo-Kα radiation (λ = 0.71073 Å) .

- Key Interactions :

- O–H···O hydrogen bonds form centrosymmetric dimers (bond length: 2.68 Å, angle: 172°) .

- Ethoxy group torsional angle: 78.15° relative to the phenyl ring .

Q. What mechanistic insights explain the regioselective bromination of this compound?

Methodological Answer : Bromination occurs at the para position due to:

- Electronic Effects : Ethoxy’s +M effect activates the ring.

- Steric Effects : Ethoxy’s bulk directs electrophiles away from ortho positions.

- Experimental Protocol :

- Use Br₂ in acetic acid at 60°C for 2 hours (84% yield) .

- Monitor regioselectivity via NOESY NMR (correlation between ethoxy CH₂ and para-H) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.